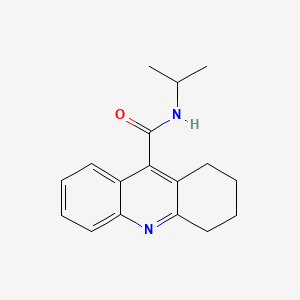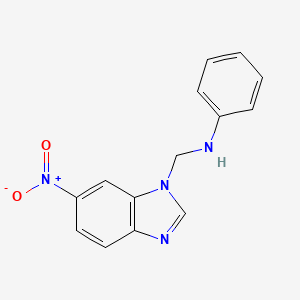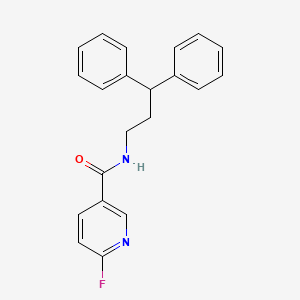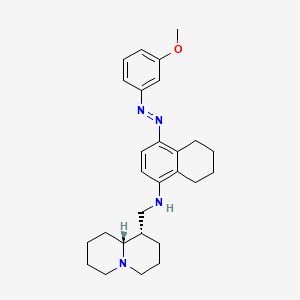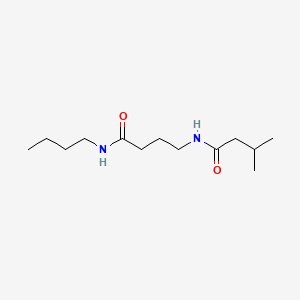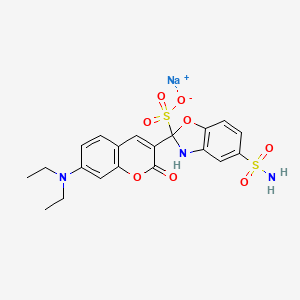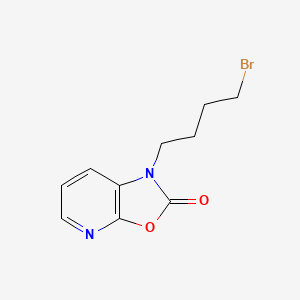
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- is a heterocyclic compound that contains both oxazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- typically involves the formation of the oxazole and pyridine rings followed by the introduction of the 4-bromobutyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxazole ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the 4-bromobutyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- may include other heterocyclic compounds with oxazole and pyridine rings, such as:
- Oxazolo(5,4-b)pyridine
- Pyrido[2,3-d]oxazole
Uniqueness
The uniqueness of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(4-bromobutyl)- lies in its specific substitution pattern and the presence of the 4-bromobutyl group, which may confer distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propiedades
Número CAS |
142714-74-7 |
|---|---|
Fórmula molecular |
C10H11BrN2O2 |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
1-(4-bromobutyl)-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C10H11BrN2O2/c11-5-1-2-7-13-8-4-3-6-12-9(8)15-10(13)14/h3-4,6H,1-2,5,7H2 |
Clave InChI |
BNSNTXRNBSEEBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)OC(=O)N2CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


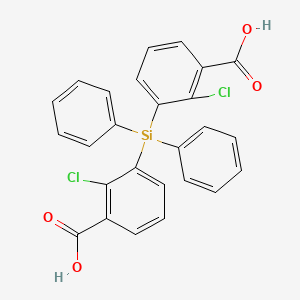
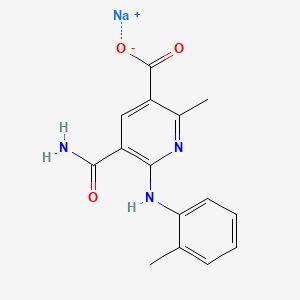
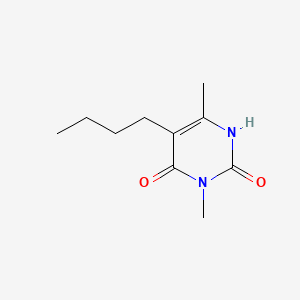
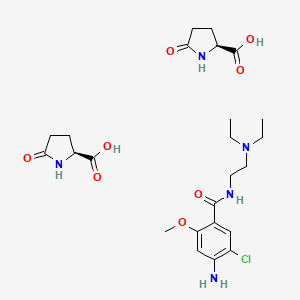
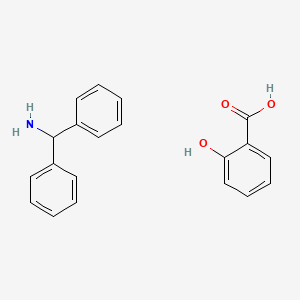
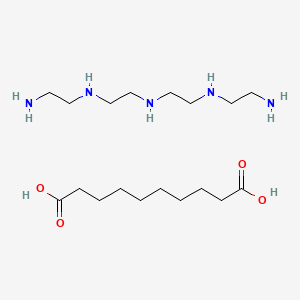
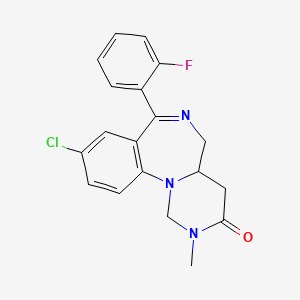
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
